LDN-193188
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LDN-193188 is an inhibitor of phosphatidylcholine transfer protein (PC-TP) and is able to regulate hepatic glucose metabolism . It also promotes insulin-independent phosphorylation of key insulin signaling molecules .
Molecular Structure Analysis
The molecular formula of LDN-193188 is C20H17Cl2N5O4S and its molecular weight is 494.35 . The exact mass is 493.03 .Physical And Chemical Properties Analysis
LDN-193188 is soluble to 100 mM in DMSO .Scientific Research Applications
Cancer Research
LDN 193188: has been explored for its potential in cancer treatment due to its role as an inhibitor of the bone morphogenetic protein (BMP) pathway . This pathway is involved in various cellular processes, including growth and differentiation, and its dysregulation is implicated in cancer development .
Applications in Cancer:
- Prostate and Breast Cancer : Studies suggest that LDN 193188 can inhibit tumor growth in prostate and breast cancer models .
- Ovarian Cancer : It may prevent ovarian cancer cell proliferation, offering a new avenue for therapeutic intervention .
Diabetes Management
LDN 193188’s influence on hepatic glucose metabolism positions it as a candidate for diabetes management studies. It promotes insulin-independent phosphorylation of key insulin signaling molecules, which is crucial for glucose regulation .
Applications in Diabetes:
- Regulation of Glucose Production : By inhibiting phosphatidylcholine transfer protein (PC-TP), LDN 193188 can regulate hepatic glucose production, which is vital for diabetes management .
Neurology
In neurology, LDN 193188’s impact on the BMP pathway suggests potential applications in neural differentiation and neurodegenerative diseases.
Applications in Neurology:
- Neural Differentiation : It may promote the differentiation of neural progenitor cells, which is significant for regenerative medicine and treating neurodegenerative conditions .
Cardiology
While direct applications in cardiology are not extensively documented, the BMP pathway influenced by LDN 193188 is known to play a role in cardiovascular development and disease.
Potential Cardiology Applications:
- Molecular Influence : The compound could potentially target gene transcription and transduction mechanisms involved in cardiovascular diseases (CVDs) .
Immunology
LDN 193188’s modulation of the BMP pathway also has implications for immunology, as this pathway is involved in immune responses and inflammation.
Immunology Applications:
- Inhibition of BMP Signaling : As a potent inhibitor of BMP signaling, LDN 193188 could be used to modulate immune responses, which may have therapeutic implications for autoimmune diseases .
Metabolism Studies
LDN 193188 is significant for metabolism studies, particularly in understanding the metabolic pathways and identifying potential drug safety concerns.
Metabolism Study Applications:
Mechanism of Action
Target of Action
LDN 193188 is primarily an inhibitor of Phosphatidylcholine Transfer Protein (PC-TP) . PC-TP is a protein that plays a crucial role in lipid metabolism and is involved in the regulation of hepatic glucose metabolism .
Mode of Action
LDN 193188 interacts with its target, PC-TP, and inhibits its function . This interaction leads to the regulation of hepatic glucose metabolism . It also promotes insulin-independent phosphorylation of key insulin signaling molecules .
Biochemical Pathways
LDN 193188 affects the glucose metabolism pathway in the liver . By inhibiting PC-TP, it regulates hepatic glucose metabolism . This regulation can have downstream effects on overall glucose levels in the body, potentially impacting conditions like diabetes.
Result of Action
The inhibition of PC-TP by LDN 193188 leads to the regulation of hepatic glucose metabolism . This can have a significant impact at the molecular and cellular level, potentially affecting the overall glucose levels in the body.
Safety and Hazards
LDN-193188 is intended for research use only . A safety data sheet indicates that it has some level of acute oral toxicity .
Relevant Papers Shishova EY, et al. have published a paper titled “Genetic ablation or chemical inhibition of phosphatidylcholine transfer protein attenuates diet-induced hepatic glucose production” in Hepatology .
properties
IUPAC Name |
2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBDKMEUUNJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.